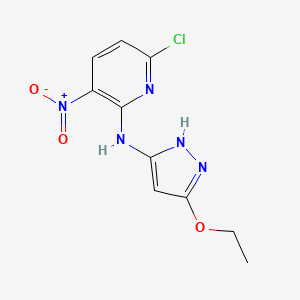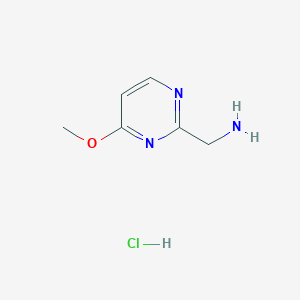![molecular formula C7H5ClINO2 B1427768 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-52-0](/img/structure/B1427768.png)
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
描述
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: is a halogenated heterocyclic compound It is characterized by the presence of both chlorine and iodine atoms attached to a dihydro-dioxino-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves halogenation reactions. The starting material is often a pyridine derivative, which undergoes a series of reactions to introduce the chlorine and iodine atoms at the desired positions. Common reagents used in these reactions include halogenating agents such as chlorine gas and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: In chemistry, 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development. It can be used in the design of new pharmaceuticals with specific biological activities.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its halogenated nature makes it suitable for applications in materials science and polymer chemistry.
作用机制
The mechanism of action of 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
相似化合物的比较
- 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
- 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness: The uniqueness of 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lies in the specific positions of the chlorine and iodine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
7-chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPNIKVZUWBAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



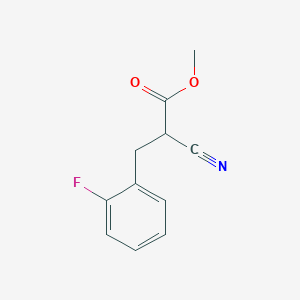

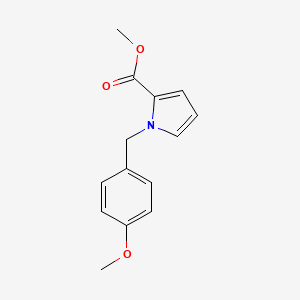
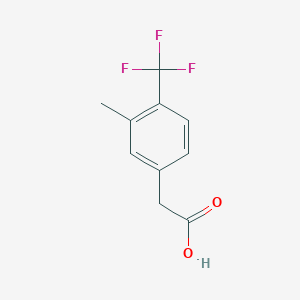



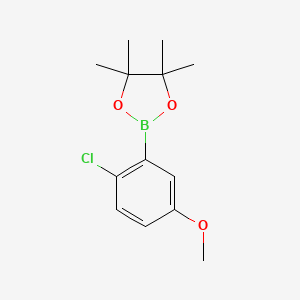
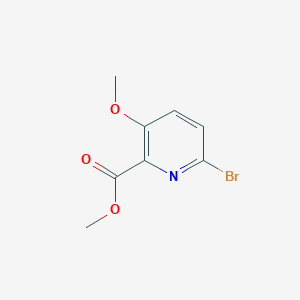
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
